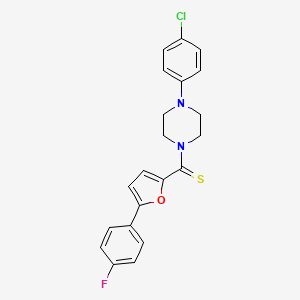

![molecular formula C16H15ClFN3O2 B2869709 2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034428-74-3](/img/structure/B2869709.png)

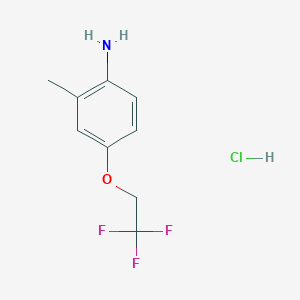

2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of chloro and fluoro substituents on the benzene ring and the complex N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl) group attached to the amide nitrogen suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a planar benzene ring, due to the sp2 hybridization of the carbon atoms. The amide group would also be planar, and the carbonyl oxygen would be expected to be a site of high electron density .Chemical Reactions Analysis

Benzamides can participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the halogen substituents would be expected to increase its polarity and potentially its boiling and melting points .Scientific Research Applications

Antiviral Research

The indole scaffold found in many bioactive compounds has been associated with antiviral properties . Given the structural complexity of the compound , it could be synthesized into derivatives that may exhibit inhibitory activity against a range of viruses, potentially including influenza and Coxsackie B4 virus, as seen in other indole derivatives .

Anti-inflammatory Studies

Indole derivatives have been reported to possess anti-inflammatory activities . The compound could be used as a starting point for the synthesis of new molecules aimed at treating inflammatory conditions, leveraging its indole-like structure to modulate biological pathways involved in inflammation.

Anticancer Investigations

Compounds with indole and quinolone structures have shown promise in anticancer research . The compound’s structure, which resembles these bioactive scaffolds, suggests it could be part of synthetic pathways to create new anticancer agents, possibly targeting specific cancer cell lines or mechanisms.

Antimicrobial Applications

The antimicrobial activity of indole derivatives is well-documented . This compound could be explored for its potential use in combating bacterial infections, either as a direct agent or as a scaffold for developing new antimicrobial drugs.

Antitubercular Activity

Given the global challenge of tuberculosis, there is a continuous search for new antitubercular agents. The compound’s structure hints at the possibility of it being used to synthesize molecules with antitubercular properties, following the lead of other indole-based drugs .

Antidiabetic Potential

Indole derivatives have been explored for their antidiabetic effects . The compound could be investigated for its ability to interact with biological targets relevant to diabetes management, potentially leading to new therapeutic options.

Antimalarial Prospects

The quinolone moiety is a common feature in antimalarial drugs . Research into the compound’s potential to act as an antimalarial agent, or as a precursor in the synthesis of antimalarial drugs, could be a valuable application.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c17-11-4-2-5-12(18)15(11)16(23)19-7-8-21-14(22)9-10-3-1-6-13(10)20-21/h2,4-5,9H,1,3,6-8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIHXMMRYCGFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)